molecular formula C21H20N2O2 B3949201 2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone

2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone

Cat. No. B3949201
M. Wt: 332.4 g/mol
InChI Key: LTLUWARAGBIQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic analog of Vitamin K. Vitamin K is an essential nutrient required for the synthesis of blood clotting factors in the liver. Menadione is widely used in scientific research as a tool to study the biochemical and physiological effects of Vitamin K.

Mechanism of Action

2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone acts as a coenzyme in the synthesis of blood clotting factors in the liver. It is converted to its active form, menaquinone-4, which is required for the carboxylation of glutamic acid residues in clotting factors. This process is essential for the proper functioning of the blood clotting cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone is a widely used tool in scientific research due to its ability to mimic the effects of Vitamin K. It is easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, it is important to note that this compound can be toxic at high doses, and caution should be exercised when handling and using the compound.

Future Directions

There are a number of future directions for research involving 2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone. One area of interest is the role of Vitamin K in bone health. It has been suggested that Vitamin K may play a role in the prevention of osteoporosis and other bone disorders. Another area of interest is the potential use of this compound as a therapeutic agent in the treatment of cancer. This compound has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer treatment.

Scientific Research Applications

2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone has been extensively used in scientific research to study the role of Vitamin K in various biological processes. It has been shown to be effective in the treatment of Vitamin K deficiency, which can lead to bleeding disorders and other health problems.

properties

IUPAC Name

2-(2-methylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-8-2-5-11-17(14)22-18-19(23-12-6-7-13-23)21(25)16-10-4-3-9-15(16)20(18)24/h2-5,8-11,22H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUWARAGBIQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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